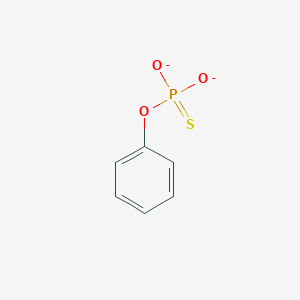
O-Phenyl phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Phenyl phosphorothioate is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphorothioate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique properties of this compound, such as its ability to form stable complexes and its reactivity, make it a valuable compound for research and practical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: O-Phenyl phosphorothioate can be synthesized through several methods. One common approach involves the reaction of phenol with phosphorus pentasulfide (P4S10) in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of this compound . Another method involves the use of thiophosphate salts, where O,O’-dialkyl thiophosphoric acids react with alkyl halides in the presence of a base .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: O-Phenyl phosphorothioate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include phosphorothioate oxides, hydrides, and various substituted phosphorothioate derivatives .
Applications De Recherche Scientifique
O-Phenyl phosphorothioate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which O-Phenyl phosphorothioate exerts its effects involves the interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can lead to various biochemical effects, depending on the specific enzyme targeted. The pathways involved often include the disruption of normal cellular processes, leading to therapeutic or toxic effects .
Comparaison Avec Des Composés Similaires
O,O-Diethyl O-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl) phenyl) phosphorothioate (XP-1408): This compound is similar in structure and is used as an insecticide.
Phosphorothionates and Phosphorodithioates: These compounds share similar phosphorus-sulfur bonds and are used in various applications, including agriculture and medicine.
Uniqueness: O-Phenyl phosphorothioate is unique due to its specific phenyl group, which imparts distinct chemical and physical properties. This uniqueness allows for specialized applications, particularly in the synthesis of complex organic molecules and in biochemical research .
Propriétés
Numéro CAS |
21847-41-6 |
|---|---|
Formule moléculaire |
C6H5O3PS-2 |
Poids moléculaire |
188.14 g/mol |
Nom IUPAC |
dioxido-phenoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H7O3PS/c7-10(8,11)9-6-4-2-1-3-5-6/h1-5H,(H2,7,8,11)/p-2 |
Clé InChI |
LWJWGXUXSVJWBY-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)OP(=S)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,13-Dioxa-10,21-diazatricyclo[18.2.2.2~9,12~]hexacosane-3,14-dione](/img/structure/B14697282.png)

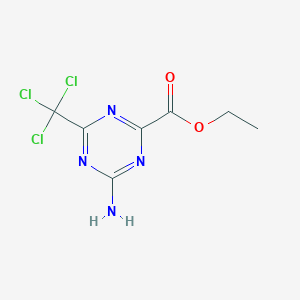

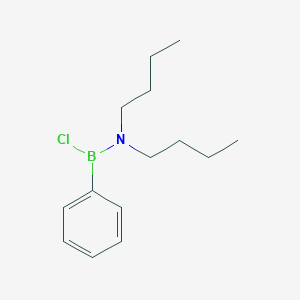
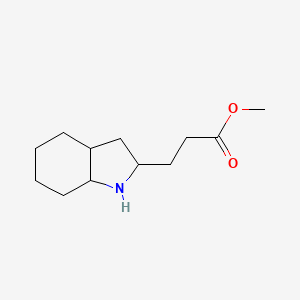



![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
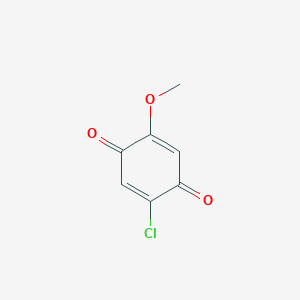
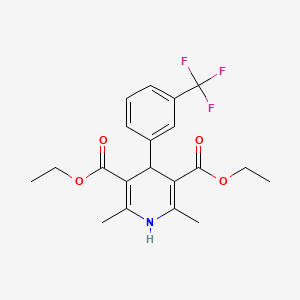
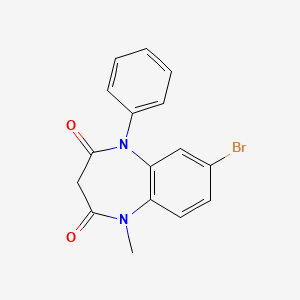
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
